molecular formula C9H13NO3S B2921847 2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol CAS No. 92536-10-2

2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B2921847
CAS No.: 92536-10-2
M. Wt: 215.27
InChI Key: PJIINHIXSQPBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol is an amino alcohol derivative featuring a methanesulfonyl group (-SO₂CH₃) at the para position of the phenyl ring. This compound is characterized by its polar sulfonyl group, which significantly influences its physicochemical properties, such as solubility and reactivity. The molecular formula is inferred to be C₉H₁₃NO₃S, with a calculated molecular weight of 215.07 g/mol.

Properties

IUPAC Name

2-amino-1-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIINHIXSQPBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92536-10-2
Record name 2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Polarity and Solubility

  • The methanesulfonyl group in the target compound confers high polarity due to its strong electron-withdrawing nature, likely enhancing solubility in polar solvents like water or ethanol. In contrast, the methoxy group in 2-Amino-1-(4-methoxyphenyl)ethanol (C₉H₁₃NO₂) reduces polarity, favoring solubility in organic solvents .
  • Halogenated analogs (e.g., 2,4-dichloro or 4-chloro-2,5-difluoro derivatives) exhibit increased molecular weight and lipophilicity, making them suitable for hydrophobic interactions in drug-receptor binding .

Research Findings and Implications

  • highlights the role of para-substituted methanesulfonyl groups in modulating electronic properties, which can influence binding affinity in enzyme inhibition studies.
  • reports a hydrochloride salt derivative of a structurally similar ketone (2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride), underscoring the pharmaceutical relevance of sulfonyl-containing amino alcohols.
  • Synthetic procedures in (e.g., sodium ethoxide-mediated reactions) may be adaptable for synthesizing the target compound, though optimization would be required for the specific sulfonyl-substituted substrate.

Biological Activity

2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both amino and hydroxyl functional groups along with a methanesulfonyl substituent, enables diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a drug scaffold, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO3S. It contains a chiral center, which may contribute to its biological activity. The presence of hydrophilic (amino and hydroxyl) and hydrophobic (methanesulfonyl) groups allows for various interactions with biological molecules.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in the management of inflammatory conditions and pain relief.

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 Inhibition (%)COX-2 IC50 (µM)
This compoundTBDTBD

Binding Affinity Studies

Interaction studies have demonstrated that this compound has a significant binding affinity for cyclooxygenase enzymes, suggesting its potential as a therapeutic agent in treating inflammatory diseases. Further investigations into its pharmacokinetics and mechanisms of action are necessary to fully understand its efficacy and safety profiles.

Case Study 1: In Vitro Analysis

In vitro experiments have shown that this compound can effectively reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The results indicated a dose-dependent reduction in the expression of COX-2 and prostaglandin E2 levels, supporting its role as a potential anti-inflammatory agent .

Case Study 2: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the methanesulfonyl group significantly affect the anti-inflammatory activity. Compounds with varied substituents on the phenyl ring exhibited different levels of COX inhibition, indicating that structural optimization could enhance therapeutic efficacy .

Applications in Medicinal Chemistry

The unique combination of functionalities in this compound makes it a valuable scaffold for drug development. Its ability to inhibit COX enzymes positions it as a candidate for further development into anti-inflammatory medications. Additionally, its structural features suggest potential applications in other therapeutic areas, including analgesics and anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 1-(4-methanesulfonylphenyl)ethan-1-one) using sodium cyanoborohydride under controlled pH (~6.5–7.5). The methanesulfonyl group is typically introduced via sulfonylation of the phenyl ring using methanesulfonyl chloride in dichloromethane, followed by purification via column chromatography. Reaction temperature (0–25°C) and stoichiometric control of the amine source are critical for optimizing yield .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • NMR : The methanesulfonyl group’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts in 1H^1H-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm). 13C^{13}C-NMR confirms the sulfonyl carbon at δ 42–45 ppm.
  • IR : Stretching vibrations for S=O (1150–1250 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) are key identifiers.
  • MS : High-resolution ESI-MS can distinguish the molecular ion peak (M+H+^+) at m/z 244.08 (calculated for C9_9H13_{13}NO3_3S). Cross-validation with X-ray crystallography resolves ambiguities .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : A binary solvent system of ethyl acetate and hexane (3:1 ratio) is effective for recrystallization. The compound’s moderate polarity and solubility in ethyl acetate at elevated temperatures (~60°C) allow gradual crystal formation upon cooling. Purity is confirmed via HPLC (C18 column, 90:10 water:acetonitrile, 1.0 mL/min flow rate) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during chiral synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., Ru-BINAP complexes) or biocatalysts (e.g., immobilized transaminases). For example, kinetic resolution using Candida antarctica lipase B in tert-butyl methyl ether achieves >95% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column) monitors ee, with mobile-phase optimization (hexane:isopropanol 85:15) enhancing resolution .

Q. How should researchers resolve contradictions in observed vs. calculated spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or tautomeric equilibria. Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to confirm assignments. Computational modeling (DFT at B3LYP/6-31G^*) predicts shifts, identifying conformational artifacts. Cross-referencing with crystallographic data (CCDC deposition) resolves ambiguities .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?

  • Methodological Answer : Systematic substitutions on the phenyl ring (e.g., halogenation at the 3-position) enhance binding affinity to neurological targets. The methanesulfonyl group’s electron-withdrawing nature increases metabolic stability but reduces solubility. SAR studies using in vitro assays (e.g., enzyme inhibition IC50_{50}) and molecular docking (AutoDock Vina) correlate substituent effects with activity .

Q. What environmental considerations are critical for sustainable synthesis and disposal?

  • Methodological Answer : Life-cycle assessments (LCAs) evaluate waste streams from sulfonylation steps. Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Biodegradability is assessed via OECD 301F testing, while ecotoxicity studies (Daphnia magna LC50_{50}) inform disposal protocols. Green chemistry metrics (E-factor, atom economy) guide process optimization .

Key Research Directions

  • Biocatalytic Synthesis : Optimize transaminase-mediated amination for scalable, enantiopure production .
  • SAR Expansion : Explore fluorinated derivatives to enhance blood-brain barrier permeability .
  • Environmental Impact Mitigation : Develop solvent-recovery systems and catalytic recycling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.